

# Application Note: Studying Ternary Complex Formation with Flow-Induced Dispersion Analysis (FIDA)

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## Compound of Interest

Compound Name: *Fidas-3*

Cat. No.: *B8104071*

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## Introduction

Ternary complexes, where three distinct molecules assemble, play a critical role in numerous biological processes, including signal transduction, enzyme regulation, and targeted protein degradation. The study of their formation, stability, and kinetics is paramount for understanding cellular mechanisms and for the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs) and molecular glues. Flow-Induced Dispersion Analysis (FIDA) is a powerful, immobilization-free technology that enables the in-solution characterization of biomolecular interactions by measuring changes in the hydrodynamic radius ( $R_h$ ) of a fluorescently labeled species.<sup>[1][2][3]</sup> This application note provides a detailed protocol for utilizing FIDA to study the formation of ternary complexes, offering insights into binding affinities and cooperativity.

## Principles of FIDA

FIDA is based on Taylor Dispersion Analysis (TDA), where a nanoliter-volume plug of a fluorescently labeled molecule (the indicator) is injected into a capillary containing a solution of a potential binding partner (the analyte).<sup>[2][4]</sup> As the plug travels through the capillary under a continuous flow, it disperses. The degree of dispersion is directly related to the diffusion coefficient of the fluorescent species, which in turn is related to its hydrodynamic radius ( $R_h$ ).

By monitoring the fluorescence profile of the dispersed plug at a downstream detector, the Rh of the indicator can be precisely determined. When the indicator binds to an analyte, the resulting complex is larger and diffuses more slowly, leading to a broader dispersion profile and a corresponding increase in the measured Rh.<sup>[1][2]</sup> This change in size is the basis for quantifying binding events.

## Application of FIDA in Ternary Complex Formation

FIDA is particularly well-suited for characterizing the intricate equilibria of ternary complex formation. In a typical ternary system, a central molecule (e.g., a small molecule degrader) facilitates the interaction between two other molecules (e.g., a target protein and an E3 ligase) that would otherwise not interact.<sup>[5][6]</sup>

In a FIDA experiment, one of the proteins is fluorescently labeled and serves as the indicator. The small molecule and the other protein act as the analytes. By titrating the small molecule into a pre-incubated mixture of the labeled and unlabeled proteins, the formation of the ternary complex can be monitored by the change in the hydrodynamic radius of the labeled protein. A key characteristic of ternary complex formation in a FIDA assay is a bell-shaped binding curve.<sup>[5]</sup> At low concentrations of the titrant (the small molecule), the ternary complex forms, leading to an increase in the measured Rh. However, at higher concentrations, the titrant can independently saturate both proteins, leading to the disassembly of the ternary complex and a subsequent decrease in Rh, as the labeled protein is now primarily in a binary complex with the small molecule.<sup>[5]</sup>

The FIDA software can then be used to fit the data to a ternary complex model to determine the dissociation constants (KD) for the binary and ternary interactions, as well as the cooperativity factor ( $\alpha$ ), which indicates whether the binding of one partner enhances or hinders the binding of the other.<sup>[5][6]</sup>

## Experimental Protocols

This section provides a detailed methodology for a typical FIDA experiment to study the formation of a ternary complex consisting of a fluorescently labeled Protein of Interest (POI-F), an unlabeled E3 Ligase, and a small molecule degrader (BiDAC).

## Instrument and Consumables

- Fida 1 instrument with 480 nm LED fluorescence detection[5]
- Fused silica capillaries
- Vials and 96-well plates

## Reagent Preparation

- FIDA Assay Buffer: Prepare a suitable buffer that ensures the stability and activity of all components. A common example is Phosphate-Buffered Saline (PBS) pH 7.4, supplemented with 0.05% Tween-20 to prevent non-specific binding.
- Indicator (POI-F): Fluorescently label the Protein of Interest (POI) according to the manufacturer's instructions for the chosen fluorescent dye. Purify the labeled protein to remove free dye. The final concentration should be held constant in the experiment, typically in the low nanomolar range (e.g., 10 nM).
- Analyte 1 (E3 Ligase): Prepare a stock solution of the unlabeled E3 Ligase in the FIDA Assay Buffer. The concentration should be held constant and in excess of the POI-F (e.g., 100 nM).
- Analyte 2 (BiDAC): Prepare a serial dilution of the BiDAC small molecule in FIDA Assay Buffer. The concentration range should be wide enough to observe the full bell-shaped curve, typically from picomolar to micromolar concentrations.

## Experimental Workflow: Premix Method

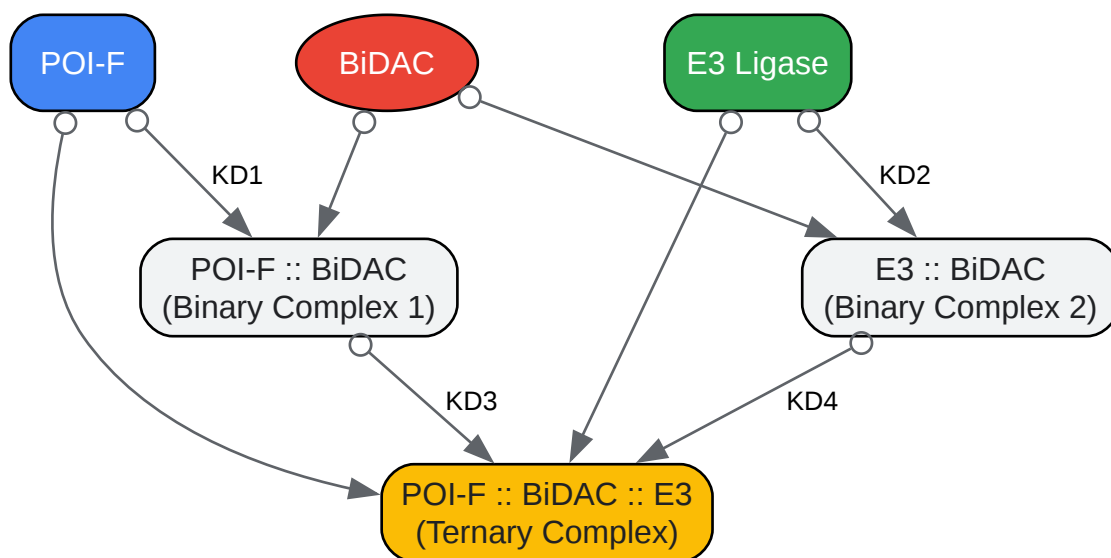
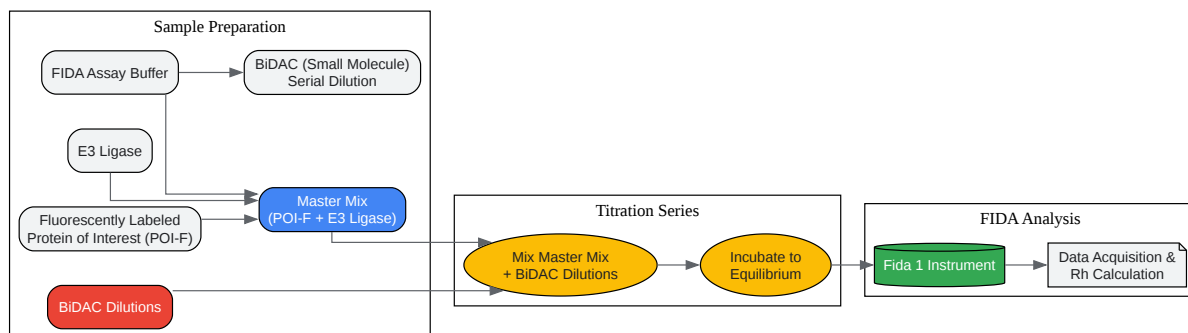
The premix method involves preparing each titration point in a separate vial before analysis.[6]

- Prepare a master mix: Create a master mix containing the POI-F and E3 Ligase at 2x their final desired concentrations in FIDA Assay Buffer.
- Prepare BiDAC dilutions: Prepare a series of BiDAC dilutions at 2x their final desired concentrations in FIDA Assay Buffer.
- Mix samples: In a series of vials or a 96-well plate, mix equal volumes of the master mix and the corresponding BiDAC dilution. This will bring all components to their final 1x

concentration. Include control samples with POI-F only, POI-F + E3 Ligase (no BiDAC), and POI-F + highest concentration of BiDAC (no E3 Ligase).

- Incubate: Allow the samples to incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
- FIDA Instrument Setup:
  - Rinse the capillary with FIDA Assay Buffer.
  - Fill the capillary with the first sample.
  - Inject a small plug (e.g., 10 nL) of the same sample. This step is to create the "indicator zone" for Taylor Dispersion Analysis.[\[4\]](#)
  - Apply a pressure-driven flow of the sample to move the plug towards the detector.
- Data Acquisition: The instrument will record the fluorescence profile as the plug passes the detector. The software automatically calculates the hydrodynamic radius from the dispersion of the profile.
- Repeat: Repeat steps 5 and 6 for all samples in the titration series.

Diagram of the Experimental Workflow



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- To cite this document: BenchChem. [Application Note: Studying Ternary Complex Formation with Flow-Induced Dispersion Analysis (FIDA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8104071#protocol-for-studying-ternary-complex-formation-with-fida]

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